Enantiomeric Identity and Opposite Optical Rotation vs. (1S,4R)-(−)-Camphanic Acid Chloride
(+)-Camphanic acid chloride is the (1R,4S)-configured enantiomer with a specific optical rotation of [α]20/D +18±1° (c = 2% in CCl₄), directly opposite in sign and equal in magnitude to the (1S,4R)-(−)-camphanic acid chloride enantiomer, which exhibits [α]20/D approximately −18° (c = 2% in CCl₄) . This enantiomeric pair enables stereochemically directed resolution: selecting the (+)-enantiomer yields diastereomers with reversed elution order and crystallization propensity compared to those obtained with the (−)-enantiomer, a property exploited when one diastereomeric pair proves more readily separable than the other for a given substrate [1].
| Evidence Dimension | Specific optical rotation and enantiomeric configuration |
|---|---|
| Target Compound Data | [α]20/D +18±1° (c = 2% in CCl₄); (1R,4S) configuration |
| Comparator Or Baseline | (1S,4R)-(−)-Camphanic acid chloride: [α]20/D approx. −18° (c = 2% in CCl₄) |
| Quantified Difference | Opposite sign of optical rotation (±18°); absolute magnitude equal within experimental error |
| Conditions | Polarimetry at 20 °C, sodium D-line (589 nm), c = 2% in carbon tetrachloride |
Why This Matters
Selection of the (+)- versus (−)-enantiomer determines which diastereomer crystallizes preferentially or elutes first, directly impacting the achievable enantiomeric excess and preparative yield for a given target molecule.
- [1] Brotin T, Cavagnat D, Buffeteau T. Novel synthetic approach for optical resolution of cryptophanol-A: a direct access to chiral cryptophanes and their chiroptical properties. Chem. Eur. J. 2003;9(23):5784-5792. doi:10.1002/chem.200204614. View Source
